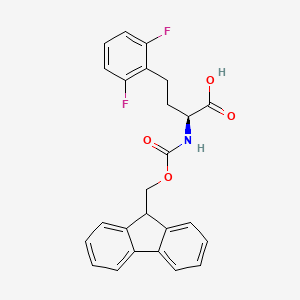

Fmoc-2,6-difluoro-L-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPYYWOPDYUKLO-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2,6 Difluoro L Homophenylalanine and Analogues

Strategies for Asymmetric Synthesis of Fluorinated Amino Acids

The creation of the stereogenic center in L-homophenylalanine and its fluorinated derivatives is a critical step that dictates the biological activity of the final molecule. Asymmetric synthesis ensures the selective formation of the desired L-enantiomer. Two primary strategies, chiral auxiliary approaches and enantioselective catalytic methods, are widely employed to achieve this stereochemical control.

Chiral Auxiliary Approaches for L-Homophenylalanine Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones and pseudoephedrine-based auxiliaries are prominent examples used in the asymmetric synthesis of amino acids.

Evans Oxazolidinone Auxiliaries: Developed by David A. Evans, chiral oxazolidinones are widely used for the asymmetric alkylation of enolates. researchgate.netsantiago-lab.com The synthesis begins with the acylation of the chiral oxazolidinone, derived from a readily available amino alcohol, with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a rigid enolate, where the chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. For the synthesis of L-homophenylalanine, the enolate of an N-acyl oxazolidinone is reacted with a benzyl halide. Subsequent cleavage of the auxiliary yields the desired amino acid with high enantiomeric purity.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylation. nih.govharvard.edunih.govharvard.edu Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate. The stereochemical outcome of the alkylation is controlled by the conformation of the enolate, which is influenced by chelation with a lithium cation. This methodology has been successfully applied to the synthesis of a variety of α-alkylated carboxylic acids, which can be further converted to the corresponding amino acids.

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess |

| Evans Oxazolidinones | Forms a rigid bicyclic chelate, providing excellent stereofacial discrimination. | >95% |

| Pseudoephedrine | Forms a stable lithium chelate, directing alkylation from the less hindered face. | High, often >90% |

Enantioselective Catalytic Methods in Fluorinated Homophenylalanine Production

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. Catalytic asymmetric hydrogenation is a particularly powerful tool for the synthesis of chiral amino acids.

Catalytic Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral enamide or a similar unsaturated precursor in the presence of a chiral transition metal catalyst. For the synthesis of fluorinated homophenylalanine analogues, a key precursor would be a fluorinated β-aryl-α,β-unsaturated amino acid derivative. The choice of the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium) is crucial for achieving high enantioselectivity. The hydrogenation of fluorinated iminoesters catalyzed by a palladium-BINAP complex in fluorinated alcohols has been shown to produce fluorinated α-amino esters with high enantiomeric excess. dicp.ac.cnnih.gov The fluorinated solvent plays a significant role in enhancing both the yield and the enantioselectivity of the reaction. dicp.ac.cnnih.gov

Enzymatic resolutions and transformations also represent a powerful catalytic approach. Lipases can be used for the kinetic resolution of racemic fluorinated β-amino esters through enantioselective hydrolysis, yielding both the unreacted ester and the hydrolyzed acid in high enantiomeric purity. mdpi.com Furthermore, engineered transaminases have been employed for the asymmetric synthesis of L-homophenylalanine from a keto-acid precursor, a method that could potentially be adapted for fluorinated analogues. nih.govnih.gov

Selective Fluorination Techniques for Aromatic Rings in Amino Acid Precursors

The introduction of fluorine atoms onto the aromatic ring of homophenylalanine precursors is a key step in the synthesis of Fmoc-2,6-difluoro-L-homophenylalanine. The regioselectivity of the fluorination is critical, and both nucleophilic and electrophilic methods can be employed.

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine into an aromatic ring. This reaction typically requires an electron-deficient aromatic ring and a good leaving group, such as a nitro or halo group, positioned ortho or para to the site of substitution. The reaction proceeds via a Meisenheimer intermediate. nih.gov For the synthesis of 2,6-difluoro-L-homophenylalanine precursors, a starting material with suitable leaving groups at the 2 and 6 positions of the phenyl ring would be required. The fluorination is then carried out using a fluoride source such as potassium fluoride or cesium fluoride. The reactivity can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in aprotic polar solvents. acs.orgresearchgate.netorganic-chemistry.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination is another powerful strategy for the direct introduction of fluorine onto an aromatic ring. wikipedia.org This method is particularly useful for electron-rich aromatic systems. A variety of electrophilic fluorinating reagents have been developed, with N-fluoro compounds being the most widely used due to their stability and safety.

N-Fluorosulfonimides (e.g., NFSI): N-Fluorobenzenesulfonimide (NFSI) is a common electrophilic fluorinating agent that can fluorinate a range of aromatic compounds. nih.gov The reaction mechanism is believed to proceed through an electrophilic aromatic substitution pathway. nih.govrsc.org

Selectfluor™ (F-TEDA-BF4): Selectfluor™ is a user-friendly and versatile electrophilic fluorinating reagent. mdpi.com It can effectively fluorinate a wide variety of aromatic compounds under mild conditions. mdpi.com The combination of Selectfluor™ with a strong acid like trifluoromethanesulfonic acid has been shown to be a highly effective system for the direct fluorination of various aromatic compounds.

| Fluorination Reagent | Type | Key Features |

| Potassium Fluoride (KF) | Nucleophilic | Cost-effective; requires activated aromatic ring. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Stable, solid reagent; suitable for electron-rich aromatics. |

| Selectfluor™ | Electrophilic | User-friendly, stable solid; broad substrate scope. |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in peptide synthesis and the synthesis of complex amino acids to prevent unwanted side reactions at reactive functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the α-amino group of amino acids.

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.comrsc.org The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups for other functionalities within the molecule. The deprotection of the Fmoc group is achieved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). middlebury.eduuci.edu This orthogonality makes the Fmoc group highly suitable for solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. nih.govnih.gov

In the context of synthesizing this compound, the Fmoc group would be introduced after the chiral center has been established and the aromatic ring has been fluorinated. The protection of the amino group allows for the subsequent activation of the carboxylic acid for peptide bond formation without self-polymerization. The synthesis of N-α-Fmoc protected amino acids is a well-established procedure, and specific protocols for fluorinated amino acids have been developed. researchgate.netresearchgate.netgoogle.com

Fmoc Group Installation and Stability

The introduction of the Fmoc protecting group onto the alpha-amino group of an amino acid is a critical step to prepare it for peptide synthesis. This process, known as N-Fmoc protection, must be efficient and clean to ensure the high purity of the final building block.

Fmoc Group Installation

The standard procedure for N-Fmoc protection involves the reaction of the amino acid with an activated 9-fluorenylmethyl carbonate derivative under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, using a weak base like sodium bicarbonate or sodium carbonate in a mixed aqueous-organic solvent system, such as dioxane-water or THF-water. total-synthesis.com

While both reagents are effective, Fmoc-OSu is often preferred for the synthesis of Fmoc-amino acids. The use of Fmoc-Cl can sometimes lead to the formation of dipeptide and even tripeptide impurities, which are difficult to remove. total-synthesis.com Fmoc-OSu, being a more stable solid, reacts more cleanly, minimizing the formation of these oligomeric byproducts and generally resulting in higher purity of the desired product. total-synthesis.com A successful synthesis of N-protected 2,6-difluorophenylalanine derivatives has been reported utilizing Fmoc-OSu, where a one-pot reaction involving the removal of a chiral auxiliary group was followed by treatment with Fmoc-OSu to give the final product in quantitative yield. nih.gov

For challenging amino acids, modifications to the standard protocol can be implemented. For instance, temporary silylation of the carboxylic acid group with reagents like trimethylchlorosilane (TMS-Cl) can prevent the formation of byproducts during the Fmoc protection step.

Table 1: Reagents and Conditions for Fmoc Group Installation and Deprotection

| Process | Reagent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Installation | Fmoc-Cl | NaHCO₃ or Na₂CO₃ in aqueous dioxane/DMF | High yield but can lead to dipeptide byproducts. total-synthesis.com |

| Fmoc-OSu | NaHCO₃ or Na₂CO₃ in aqueous dioxane/DMF | Cleaner reaction with fewer side reactions; preferred method. total-synthesis.com | |

| Deprotection | 20% Piperidine in DMF | Room temperature, ~10-20 minutes | Standard, fast, and efficient deprotection. wikipedia.orgspringernature.comresearchgate.net |

| 50% Morpholine in DMF | Room temperature, longer reaction time | Alternative secondary amine for deprotection. total-synthesis.com |

Fmoc Group Stability and Cleavage

The utility of the Fmoc group in peptide synthesis stems from its orthogonal stability profile. It is highly stable under the acidic conditions used to cleave many side-chain protecting groups (like Boc and tBu) and the peptide from the resin. total-synthesis.comwikipedia.orgamericanpeptidesociety.org However, it is readily cleaved under mild basic conditions. wikipedia.org

The cleavage mechanism is a base-catalyzed β-elimination. The electron-withdrawing nature of the fluorene ring system makes the proton at the C9 position acidic. researchgate.net A base, typically a secondary amine like piperidine, abstracts this proton, leading to the elimination of the carbamate as dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain. chempep.com Piperidine is the reagent of choice because it not only efficiently removes the Fmoc group but also acts as a scavenger for the reactive dibenzofulvene byproduct, forming a stable adduct that prevents side reactions. wikipedia.orgresearchgate.net The rate of deprotection is influenced by the solvent, with polar solvents like N,N-dimethylformamide (DMF) facilitating a faster reaction compared to less polar solvents like dichloromethane (DCM). springernature.comresearchgate.net

Table 2: Half-life of Fmoc-Val-OH Deprotection with Various Amine Bases in DMF

| Amine Base | **Half-life (t₁/₂) ** |

|---|---|

| 20% Piperidine | 6 seconds |

| 5% Piperidine | 20 seconds |

| 50% Morpholine | 1 minute |

| 50% Dicyclohexylamine | 35 minutes |

| 50% Diisopropylethylamine | 10 hours |

Data sourced from Total Synthesis. total-synthesis.com

Scaled-Up Synthetic Approaches for Research Applications

The transition from laboratory-scale synthesis to the production of gram-scale quantities of unnatural amino acids like this compound is essential for advanced research applications, including extensive peptide library screening and preclinical studies. This scale-up presents challenges, requiring the development of robust, cost-effective, and efficient synthetic routes that minimize the need for chromatographic purification. chemrxiv.org

Several strategies have been developed for the gram-scale synthesis of fluorinated and other unnatural amino acids. One successful approach involves the use of chiral Ni(II) complexes as scaffolds to stereoselectively introduce desired side chains. This method has been used to produce a variety of fluorinated amino acids in their Fmoc-protected form on a gram scale with high enantiomeric purity (>94% ee). chemrxiv.orgchemrxiv.org Such template-directed syntheses offer a uniform and predictable pathway to diverse amino acid structures.

For the Fmoc protection step itself on a larger scale, process optimization is key. This can include the development of two-phase reaction systems where the product precipitates out, simplifying isolation and purification. omizzur.com For example, a newer synthesis method for Fmoc-OSu utilizes a two-phase interface, allowing the product to be easily separated by filtration, which is highly advantageous for industrial production. omizzur.com

Purification of the final Fmoc-amino acid is critical to ensure high quality for subsequent peptide synthesis. On a larger scale, recrystallization is a more practical method than chromatography. Solvents such as toluene have been effectively used to purify various Fmoc-amino acids, significantly increasing their purity by removing residual impurities. ajpamc.com Ensuring the high purity of the Fmoc-amino acid building block is paramount, as even small amounts of impurities can lead to chain termination or the incorporation of incorrect sequences during automated peptide synthesis.

Table 3: Key Strategies for Scaled-Up Synthesis of Fmoc-Unnatural Amino Acids

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| Chiral Auxiliary/Template Synthesis | Use of a chiral scaffold to direct the stereoselective formation of the amino acid. | High enantiomeric purity; uniform approach for diverse analogues. chemrxiv.orgchemrxiv.org | Synthesis of fluorinated amino acids using chiral Ni(II) complexes. chemrxiv.org |

| Process Optimization | Developing robust reaction conditions that are amenable to larger scales. | Increased yield, reduced byproducts, easier workup. | Use of two-phase systems for Fmoc-OSu synthesis to facilitate product isolation. omizzur.com |

| Non-Chromatographic Purification | Employing methods like recrystallization or precipitation instead of column chromatography. | Cost-effective, faster, and more suitable for large quantities. ajpamc.com | Purification of Fmoc-amino acids by recrystallization from toluene. ajpamc.com |

| Protecting Group Strategy | Involving a protecting group swap from a more easily managed group (e.g., Boc) to Fmoc in the final steps. | Can circumvent stability or reactivity issues in earlier steps of a multi-step synthesis. nih.gov | Scalable synthesis of Fmoc-protected peptide nucleic acid backbones. nih.gov |

Application As a Building Block in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-2,6-difluoro-L-homophenylalanine is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows. springernature.comnih.gov SPPS allows for the stepwise assembly of a peptide chain anchored to a solid resin support, with the Fmoc group serving as a temporary protecting group for the α-amino group. altabioscience.com This method is favored for its efficiency, ease of automation, and compatibility with a wide range of amino acid derivatives, including those with post-translational modifications. nih.gov

The general cycle of SPPS involves two primary steps: the deprotection of the N-terminal Fmoc group to expose a free amine and the subsequent coupling of the next Fmoc-protected amino acid to this amine. uci.edu The use of this compound follows this established principle, allowing for its precise placement within a desired peptide sequence.

The efficiency of the amide bond formation is a critical factor in SPPS. While this compound is readily incorporated, its bulky and electron-deficient aromatic side chain can present steric hindrance, potentially slowing down the coupling reaction compared to simpler amino acids. To overcome this, optimization of coupling conditions is often necessary to ensure high yields and prevent incomplete reactions.

Common strategies involve the use of potent coupling reagents that generate highly reactive activated esters in situ. Reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed in combination with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine). uci.edu Extended coupling times or double-coupling cycles may be implemented to drive the reaction to completion, particularly when coupling the fluorinated residue to a sterically hindered N-terminus. Monitoring the reaction, often by analyzing a small resin sample, confirms the successful incorporation of the amino acid.

Table 1: Representative Coupling Condition Parameters for this compound in SPPS

| Parameter | Condition | Purpose |

| Coupling Reagent | HCTU, HATU, or COMU | To create a highly reactive acylating species for efficient amide bond formation. |

| Base | DIPEA or 2,4,6-Collidine | To activate the carboxylic acid and neutralize the protonated amine. |

| Solvent | DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | To swell the resin and solubilize reactants effectively. nih.gov |

| Reaction Time | 30 min - 4 hours | May require extension beyond standard times due to potential steric hindrance. |

| Stoichiometry | 2-5 equivalents of amino acid and coupling reagents | Using an excess of reactants drives the reaction towards completion. |

| Strategy | Single or Double Coupling | A second coupling cycle may be applied to ensure complete incorporation. |

A cornerstone of Fmoc-SPPS is the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. altabioscience.com The Fmoc group is specifically designed to be labile to mild basic conditions, while side-chain protecting groups are typically stable to base but removable by acid. altabioscience.comcreative-peptides.com

For peptide elongation involving this compound, the N-terminal Fmoc group is selectively cleaved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like DMF. altabioscience.comuci.edu This treatment rapidly removes the Fmoc group through a β-elimination mechanism, liberating the terminal amine for the next coupling step. chempep.com This process is highly chemoselective and does not affect the acid-labile protecting groups (e.g., tBu, Trt, Boc) that might be present on the side chains of other amino acids in the sequence. creative-peptides.com This orthogonal strategy ensures that the peptide chain is extended in the correct sequence and that side-chain modifications remain intact until the final cleavage from the resin. altabioscience.com

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to improve properties such as stability or oral bioavailability. nih.gov this compound is a valuable building block for creating peptidomimetics, as its incorporation can fundamentally alter the parent peptide's characteristics. The difluorinated homophenylalanine residue can induce specific conformational preferences, alter electronic properties, and enhance resistance to enzymatic degradation.

A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Incorporating non-canonical amino acids is a key strategy to overcome this challenge. The introduction of 2,6-difluoro-L-homophenylalanine can sterically hinder the approach of proteases to the adjacent peptide bonds. Furthermore, the strong electron-withdrawing effect of the fluorine atoms can alter the electronic character of the scissile amide bond, making it a less favorable substrate for enzymatic hydrolysis.

Studies on model peptides have shown that side-chain fluorination can significantly increase resistance to degradation by enzymes like elastase, pepsin, and chymotrypsin. nih.govnih.gov While the effect is complex and depends on the specific enzyme and the position of the fluorinated residue relative to the cleavage site, the general principle is that the unnatural structure disrupts the precise molecular recognition required for efficient proteolysis. nih.gov

Table 2: Conceptual Comparison of Proteolytic Stability

| Peptide Type | Key Structural Feature | Expected Proteolytic Half-Life | Rationale |

| Native Peptide | Contains only canonical amino acids (e.g., Phenylalanine) | Short | Optimized substrate for natural proteases. |

| Fluorinated Peptidomimetic | Contains 2,6-difluoro-L-homophenylalanine | Extended | The difluorinated ring provides steric and electronic shielding, hindering protease recognition and cleavage. nih.govnih.gov |

The use of fluorine in peptide design is a rational strategy to fine-tune molecular properties. nih.gov Fluorine is a small atom with high electronegativity, and its incorporation can have profound effects on a peptide's conformation, hydrophobicity, and binding interactions without significantly increasing its size. rsc.orgchemrxiv.org

The rational design of analogues containing 2,6-difluoro-L-homophenylalanine considers the following principles:

Conformational Constraint: The difluorination of the aromatic ring can influence torsional angles and favor specific secondary structures, such as β-sheets or turns, which may be critical for biological activity.

Modulation of Hydrophobicity: Fluorination generally increases hydrophobicity, which can enhance interactions with hydrophobic pockets in target proteins or improve membrane permeability. chemrxiv.org

Creation of Novel Interactions: The polarized C-F bond can participate in unique non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity. nih.gov

Altering pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be a critical factor in enzyme active sites or receptor binding domains.

By strategically placing this compound within a peptide sequence, chemists can engineer analogues with tailored properties for specific therapeutic or research applications. rsc.org

Diversification of Peptide Libraries via this compound Inclusion

Peptide libraries are large collections of diverse peptide sequences used in high-throughput screening to identify new drug leads or biological probes. Traditionally, these libraries were limited to the 20 canonical amino acids. nih.gov The inclusion of non-canonical amino acids (ncAAs) like 2,6-difluoro-L-homophenylalanine vastly expands the chemical space that can be explored. nih.gov

By incorporating this fluorinated building block, libraries can be generated with novel structural and functional diversity. This allows for the discovery of peptides with unique properties that would be inaccessible using only the standard proteinogenic amino acids. nih.govnih.gov For example, a library containing 2,6-difluoro-L-homophenylalanine could be screened for enhanced stability against proteases, improved binding affinity to a specific target, or novel conformational characteristics. This approach of "beyond-20" amino acid mutagenesis is a powerful tool in modern drug discovery, enabling the development of more robust and effective peptide-based therapeutics. nih.gov

Influence on Peptide and Protein Structure Function Relationships

Conformational Analysis and Control in Fluorinated Peptides

The presence of fluorine atoms and the extended side chain imposes significant conformational constraints on peptides. Fluorination of amino acid side chains is a recognized method for influencing the preferred rotameric states along the peptide backbone. nih.gov The introduction of fluorine can modulate hydrophobicity, geometry, and electronic character, all of which are critical determinants of peptide folding. nih.gov

Impact on Secondary Structure Propensity (e.g., Helical, Beta-Sheet Conformations)

The substitution of hydrogen with fluorine can have a profound effect on the stability of secondary structures. Research has shown that the introduction of fluorine atoms into a peptide can destabilize α-helical conformations. nih.gov This destabilization can be attributed to altered electrostatic and steric properties. The 2,6-difluoro substitution pattern, in particular, creates a unique electronic distribution on the phenyl ring that can disfavor the specific dihedral angles required for a stable helix. nih.gov

Conversely, the bulky and hydrophobic nature of the 2,6-difluorobenzyl group, coupled with the increased flexibility of the homophenylalanine side chain, may favor more extended conformations, such as β-sheets or β-turns. nih.govmdpi.comnih.gov In these structures, the side chain can project away from the backbone, minimizing steric hindrance and engaging in favorable hydrophobic or intermolecular stacking interactions. The tendency of a peptide chain to adopt a specific secondary structure is a delicate balance of competing noncovalent forces, and the introduction of a residue like 2,6-difluoro-L-homophenylalanine can tip this balance toward a desired conformation. acs.org

Role of the Extended Homophenylalanine Side Chain on Peptide Conformation

The "homo" designation in homophenylalanine indicates the presence of an additional methylene (B1212753) (-CH2-) group in the side chain, extending it relative to phenylalanine. This extension has two primary consequences for peptide conformation:

Increased Flexibility : The additional single bond in the side chain increases its rotational freedom. This allows the aromatic ring to explore a wider conformational space, potentially enabling it to adopt an orientation that is optimal for a specific binding interaction, which might not be possible for the more constrained phenylalanine side chain. mdpi.com

When combined, the difluorinated aromatic ring and the extended side chain create a residue with a unique conformational footprint. The inherent preferences of the side chain can influence the local backbone conformation, which in turn can direct the global fold of the entire peptide. nih.govnih.gov

Table 1: Comparative Properties of Phenylalanine and its Derivatives

| Property | L-Phenylalanine | L-Homophenylalanine | 2,6-difluoro-L-homophenylalanine |

|---|---|---|---|

| Side Chain Length | Standard (benzyl) | Extended (+CH₂) | Extended (+CH₂) |

| Aromatic Ring | Standard (phenyl) | Standard (phenyl) | 2,6-difluorophenyl |

| Key Conformational Influence | Standard hydrophobic and π-stacking interactions | Increased side-chain flexibility and reach mdpi.com | Altered electrostatics, increased hydrophobicity, and side-chain flexibility |

| Secondary Structure Propensity | Context-dependent | May favor extended structures due to flexibility mdpi.com | Likely to disfavor α-helices; may promote β-sheets or turns nih.gov |

Modulation of Molecular Recognition and Binding Affinity

The precise control over conformation afforded by 2,6-difluoro-L-homophenylalanine directly translates to an ability to modulate molecular recognition events. Fluorinated aromatic amino acids are known to alter binding affinity and specificity in a predictable manner. nih.govnih.gov

Ligand-Receptor Interactions and Selectivity

Aromatic residues are frequently involved in critical ligand-receptor binding interactions, often through cation-π or π-π stacking. researchgate.net The introduction of electron-withdrawing fluorine atoms, as in 2,6-difluoro-L-homophenylalanine, significantly alters the electrostatic potential of the aromatic ring. nih.gov This modification can be used as a tool to probe and engineer binding interactions:

Destabilization of Cation-π Interactions : Fluorination weakens the ability of the aromatic ring to act as the π-system in a cation-π interaction. Weakened binding upon substitution can experimentally confirm the importance of this interaction for a native ligand. nih.gov

Enhancement of Hydrophobic Interactions : The increased hydrophobicity of the fluorinated ring can strengthen binding within a nonpolar pocket of a receptor. nih.gov

Creation of Novel Contacts : The fluorine atoms themselves can act as weak hydrogen bond acceptors or engage in other favorable electrostatic interactions with a receptor, contributing to binding affinity and selectivity. acs.orgacs.org

By strategically replacing a key phenylalanine or tyrosine in a peptide ligand with 2,6-difluoro-L-homophenylalanine, researchers can fine-tune the binding profile, potentially increasing affinity for the desired target while decreasing it for off-targets, thereby enhancing selectivity.

Protein-Protein Interaction (PPI) Modulation through Fluorinated Side Chains

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases. ajwilsonresearch.comnih.gov These interactions are often mediated by a small number of "hot-spot" residues at the interface, which are frequently aromatic amino acids like phenylalanine. nih.gov

Incorporating 2,6-difluoro-L-homophenylalanine into a peptide designed to mimic one of the PPI partners is a powerful strategy for developing potent modulators. The fluorinated side chain can disrupt a critical native interaction at the PPI interface, leading to inhibition. nih.gov For example, if a key phenylalanine hot-spot residue on Protein A fits snugly into a pocket on Protein B, replacing it with the bulkier and electronically different 2,6-difluoro-L-homophenylalanine could prevent this interaction, thereby blocking the formation of the A-B complex. Such peptides can serve as valuable research tools and starting points for therapeutic development. ajwilsonresearch.commdpi.com The increased metabolic stability often conferred by fluorinated amino acids is an added benefit for these applications. nih.gov

Table 2: Expected Effects of 2,6-difluoro-L-homophenylalanine on Binding

| Interaction Type | Expected Influence of Substitution | Rationale |

|---|---|---|

| Cation-π Interactions | Disruptive / Weaken | Fluorination reduces the negative electrostatic potential of the aromatic π-face. nih.gov |

| Hydrophobic Interactions | Enhancing | Fluorine is more hydrophobic than hydrogen, potentially improving packing in nonpolar pockets. nih.gov |

| π-π Stacking | Modulatory | Can alter stacking geometry (e.g., enable complementary stacking with non-fluorinated aromatics). nih.gov |

| Binding Specificity | Potentially Increased | The unique electronic and steric profile can be exploited to favor binding to a specific target over others. |

Effects on Biological Activity in Research Models (Excluding Clinical Outcomes)

The structural and binding modifications induced by 2,6-difluoro-L-homophenylalanine are expected to translate into altered biological activity in research settings. While direct studies on this specific compound are limited, research on related analogues provides strong indications of its potential. For instance, peptides containing homophenylalanine have been shown to possess immunomodulatory properties. nih.gov In one study, cyclic peptides incorporating homophenylalanine inhibited the proliferation of peripheral blood mononuclear cells in a dose-dependent manner and suppressed the production of tumor necrosis factor-alpha (TNF-α). nih.gov

By extension, incorporating 2,6-difluoro-L-homophenylalanine into such bioactive peptides could serve to:

Enhance Potency : By optimizing the conformation for receptor binding.

Increase Metabolic Stability : The C-F bond is stronger than the C-H bond, making the residue more resistant to metabolic degradation, which can prolong the peptide's activity in a biological system. nih.gov

Fine-Tune Activity : The altered electronic properties could subtly change the nature of the interaction with a receptor, potentially switching a peptide from an agonist to an antagonist or altering its downstream signaling effects.

Therefore, Fmoc-2,6-difluoro-L-homophenylalanine stands as a valuable building block for probing and controlling biological systems at the molecular level, enabling the development of peptide-based tools with tailored activity profiles for research applications. nih.govresearchgate.net

Enzyme Inhibition Studies and Mechanism Exploration

Specific enzyme inhibition studies centered exclusively on this compound are not extensively documented in publicly available literature. However, the strategic use of fluorinated functional groups is a well-established method for developing potent enzyme inhibitors. nih.gov The high electronegativity of fluorine can modify the electronic environment of a molecule, turning a substrate analog into a powerful inhibitor.

Fluorine's utility in inhibitor design stems from several key properties:

Mechanism-Based Inhibition: Fluorine can act as a leaving group in enzyme-catalyzed reactions, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. This "suicide substrate" approach is a powerful tool in drug design. nih.gov

Transition State Analogs: The inclusion of fluorine can help create stable molecules that mimic the transition state of an enzymatic reaction. These analogs bind tightly to the enzyme's active site, blocking its function. nih.gov For example, 2-fluoro-2-deoxysugars have been used to trap catalytic residues in glycosidases, and 5-fluorinated pyrimidines are known to inhibit thymidylate synthase. nih.gov

Altered Acidity/Basicity: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups, altering the binding interactions within an enzyme's active site.

Peptides containing other constrained phenylalanine analogs, such as (E)-2,3-methanophenylalanine, have been shown to act as effective competitive inhibitors of enzymes like chymotrypsin. nih.gov The electrophilic nature of the strained ring system in these analogs was found to be crucial for their inhibitory activity, in some cases leading to irreversible enzyme inactivation. nih.gov It is plausible that peptides incorporating 2,6-difluoro-L-homophenylalanine could exhibit similar inhibitory properties, leveraging the unique electronic characteristics of the difluorinated phenyl ring to disrupt enzyme function.

Table 1: Examples of Modified Phenylalanine Analogs in Enzyme Inhibition

| Inhibitor/Analog | Target Enzyme | Inhibition Type | Key Finding | Reference |

|---|---|---|---|---|

| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin | Competitive | Acts as a potent competitive inhibitor with a Ki of 0.16 mM. | nih.gov |

| H-(2R,3S)-ΔEPhe-Leu-OMe | Chymotrypsin | Irreversible | Achieved full, irreversible inactivation of the enzyme upon incubation. | nih.gov |

| 5-Fluoro-dUMP | Thymidylate Synthase | Mechanism-Based | A well-known chemotherapeutic that covalently modifies the enzyme. | nih.gov |

Antimicrobial Peptide Activity Modulation and Structure-Activity Relationships

While direct studies on the antimicrobial effects of peptides containing 2,6-difluoro-L-homophenylalanine are limited, the principles of antimicrobial peptide (AMP) design provide a framework for predicting its influence. The effectiveness of AMPs is governed by a delicate balance between key physicochemical properties like net charge, hydrophobicity, and structure. nih.govresearchgate.netmdpi.com Modifying AMPs with unnatural amino acids is a common strategy to enhance their activity and selectivity. mdpi.comnih.gov

Introducing aromatic residues like phenylalanine can significantly modulate AMP activity. For instance, substituting an amino acid with L-phenylalanine in the peptide protonectin resulted in a derivative with potent, selective activity against Gram-positive bacteria, whereas the original peptide was non-selective. nih.gov This highlights the critical role of aromatic residues in determining the spectrum of antimicrobial action.

The structure-activity relationship (SAR) of AMPs is complex, but certain trends are recognized:

Hydrophobicity: A crucial parameter that influences how strongly a peptide interacts with and disrupts the bacterial cell membrane. Increasing hydrophobicity can boost antimicrobial potency, but excessive hydrophobicity may lead to toxicity against host cells. nih.gov

Charge: A positive net charge is characteristic of most AMPs, facilitating initial electrostatic attraction to the negatively charged bacterial membranes. nih.gov

Structure: The ability to adopt an amphipathic structure (e.g., an α-helix or β-sheet) upon membrane interaction is vital for the membrane-disrupting activity of many AMPs. mdpi.com

Incorporating 2,6-difluoro-L-homophenylalanine into an AMP sequence would be expected to increase its hydrophobicity due to the fluorine atoms and the extended alkyl chain of the homophenylalanine residue. This modification could enhance membrane interaction and subsequent disruption. Furthermore, the use of D-amino acids, a common strategy to increase resistance to proteolytic degradation, often maintains or even enhances antimicrobial activity, suggesting that both L- and D-enantiomers of 2,6-difluoro-homophenylalanine could be valuable in designing stable and potent AMPs. nih.gov

Supramolecular Assembly and Material Science Applications

The ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures is a cornerstone of their application in material science. manchester.ac.uk The process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. manchester.ac.uk

Self-Assembling Hydrogels and Nanostructures

This compound is expected to be a potent hydrogelator, a property common to many Fmoc-amino acid derivatives, especially those with aromatic side chains like Fmoc-phenylalanine (Fmoc-F). rsc.orgresearchgate.net These molecules can form extensive, entangled fibrillar networks that immobilize large volumes of water, creating a hydrogel. rsc.orgresearchgate.net The resulting materials are of great interest for biomedical applications such as 3D cell culture, tissue engineering, and controlled drug release. manchester.ac.uknih.govrsc.org

The self-assembly process can lead to a variety of nanostructures depending on the specific amino acid and the assembly conditions (e.g., pH, concentration, solvent). While Fmoc-F typically forms nanofibers and ribbons reading.ac.uknih.gov, other derivatives can produce structures ranging from spheres and nanotubes to more complex flower-like morphologies. nih.govresearchgate.netchemrxiv.org The co-assembly of different Fmoc-amino acids can also lead to novel structures; for example, co-assembling Fmoc-Phe-OH with Fmoc-Trp-OH can transform nanofibers into nanoparticles. nih.gov Given the structural similarities, this compound likely self-assembles into nanofibers that entangle to form stable hydrogels.

Influence of Fluorination on Self-Assembly Kinetics and Morphology

Fluorination has a profound impact on the self-assembly process of Fmoc-amino acids. The introduction of fluorine atoms onto the phenyl ring can significantly alter the kinetics of assembly and the morphology and stability of the final nanostructures.

Studies on closely related double-fluorinated Fmoc-phenylalanine derivatives demonstrate that the precise positioning of the fluorine atoms is critical. A comparison between Fmoc-3,4-difluorophenylalanine and Fmoc-3,5-difluorophenylalanine revealed significant differences in their self-assembly kinetics and the mechanical properties of the resulting hydrogels. researchgate.net This suggests that the specific 2,6-difluoro substitution pattern in this compound will impart unique assembly characteristics.

Furthermore, increasing the degree of fluorination, as seen in Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe), can dramatically accelerate self-assembly. researchgate.net Fmoc-F5-Phe forms rigid gels within minutes at low concentrations, a process driven by strong fluorous and π–π interactions. researchgate.net This rapid assembly is a key advantage for applications requiring in-situ gel formation. The presence of Thioflavin T (ThT), a dye used to monitor amyloid fibril formation, has also been shown to modify the kinetics and enhance the mechanical properties of Fmoc-dipeptide hydrogels. nih.gov

Table 2: Influence of Fluorination on Fmoc-Amino Acid Self-Assembly

| Compound | Key Observation | Impact of Fluorination | Reference |

|---|---|---|---|

| Fmoc-3,4F-Phe vs. Fmoc-3,5F-Phe | Different positions of two fluorine atoms lead to distinct assembly kinetics and hydrogel properties. | Highlights the sensitivity of self-assembly to the precise location of fluorine atoms. | researchgate.net |

| Fmoc-F5-Phe | Undergoes rapid self-assembly into entangled fibrils, forming rigid gels at low concentrations. | Perfluorination dramatically enhances the rate and efficiency of hydrogelation. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology, providing atomic-resolution information on the structure and dynamics of molecules in solution. For peptides, NMR is used to determine the three-dimensional arrangement of atoms, identify secondary structure elements, and probe molecular interactions. The incorporation of fluorinated amino acids offers unique advantages for NMR studies. nih.gov

The use of fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for studying peptides containing fluorinated residues such as 2,6-difluoro-L-homophenylalanine. acs.orgnih.gov Fluorine has a 100% natural abundance, a high gyromagnetic ratio, and is virtually absent from biological systems, which means ¹⁹F NMR spectra are free from background signals that can complicate proton or carbon NMR. nih.gov

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. acs.orgillinois.edu This sensitivity makes it an exquisite probe for monitoring subtle conformational changes, protein folding, solvent exposure, and ligand binding events. nih.govillinois.edu The two fluorine atoms on the aromatic ring of 2,6-difluoro-L-homophenylalanine act as reporters. Changes in their chemical shifts can provide detailed information about the residue's environment within the peptide structure and any changes that occur upon interaction with other molecules or changes in solution conditions. acs.orgillinois.edu

Table 1: Key Attributes of ¹⁹F NMR in Fluorinated Peptide Analysis

| Feature | Description | Relevance to 2,6-difluoro-L-homophenylalanine |

| High Sensitivity | The ¹⁹F nucleus is highly responsive to NMR experiments. | Allows for detection even at low peptide concentrations. |

| No Biological Background | Fluorine is not naturally present in most biological molecules. nih.gov | Provides clean, background-free spectra, simplifying analysis. nih.gov |

| Environmental Probe | The ¹⁹F chemical shift is highly sensitive to the local electrostatic and steric environment. acs.org | Enables detailed tracking of conformational changes, folding, and binding interactions. nih.govacs.org |

| Structural Restraints | ¹⁹F-¹⁹F and ¹⁹F-¹H nuclear Overhauser effects (NOEs) can provide distance restraints for structure calculation. | The two fluorine atoms can provide specific distance information to other parts of the peptide. |

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules in their solid, crystalline state. nih.gov The technique involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the peptide can be built and refined. nih.goviisc.ac.in

For a peptide containing Fmoc-2,6-difluoro-L-homophenylalanine, a crystal structure would reveal:

The precise bond lengths, bond angles, and torsion angles of the amino acid residue within the peptide backbone.

The conformation of the difluorophenyl side chain and its orientation relative to the rest of the peptide.

The intermolecular interactions and packing arrangements (supramolecular architecture) in the crystal lattice, which can provide insights into self-assembly properties. iisc.ac.in

The process generally involves peptide synthesis, purification, crystallization trials, diffraction data collection (often using synchrotron radiation), and structure solution. nih.govnih.gov

Table 2: Typical Data from a Peptide X-ray Crystallography Experiment

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution. |

| R-factor / R-free | Statistical values indicating the agreement between the crystallographic model and the experimental diffraction data. |

| Atomic Coordinates | The x, y, and z coordinates for each atom in the model. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different types of secondary structures (α-helices, β-sheets, random coils) have distinct and characteristic CD spectra. nih.gov

Incorporating a non-canonical amino acid like 2,6-difluoro-L-homophenylalanine can influence the conformational preferences of a peptide. CD spectroscopy is an ideal tool to assess these effects. For instance, researchers can determine if the introduction of this residue promotes or disrupts the formation of a specific secondary structure compared to its non-fluorinated counterpart. It is also used to study conformational changes induced by changes in environment (e.g., temperature, pH, addition of binding partners). nih.gov

Mass Spectrometry for Peptide Characterization and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for verifying the successful synthesis and purity of peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to ionize the peptide for analysis.

For a peptide incorporating this compound, MS is used to:

Confirm Molecular Weight: The measured mass-to-charge (m/z) ratio is compared to the calculated theoretical mass to confirm that the correct amino acid has been incorporated and the synthesis was successful.

Assess Purity: The presence of unexpected peaks in the mass spectrum can indicate impurities, such as deletion sequences or by-products from the synthesis. nih.gov

Sequence Verification: Tandem mass spectrometry (MS/MS) involves fragmenting the peptide inside the mass spectrometer. The resulting fragmentation pattern provides information about the amino acid sequence, confirming the peptide's identity. nih.gov Studies on Fmoc-protected dipeptides show that the protecting group influences fragmentation patterns, which can be used to distinguish isomers. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling provide powerful tools to complement experimental data, offering mechanistic insights at the atomic level. These methods can be used to predict the structural and energetic consequences of incorporating a fluorinated residue into a peptide. Techniques like quantum mechanics (QM) calculations can be used to understand the electronic effects of the fluorine atoms on the residue's properties, while molecular mechanics (MM) force fields are used for larger-scale simulations.

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational dynamics of a peptide and its interactions with its environment, such as water or a lipid membrane. nih.govmdpi.com

For a peptide containing 2,6-difluoro-L-homophenylalanine, MD simulations can be used to:

Explore the conformational landscape of the peptide and determine the influence of the fluorinated residue on folding and stability.

Simulate the binding of the peptide to a target protein or receptor, providing insights into the binding mode and the role of the fluorinated residue in the interaction.

Study the self-assembly of peptides into larger aggregates or nanomaterials, a process that can be influenced by fluorine-fluorine interactions. researchgate.net

Investigate how the peptide interacts with and orients within a model cell membrane. nih.gov

These simulations provide a dynamic picture that complements the static information from X-ray crystallography and the solution-averaged data from NMR. mdpi.com

Quantum Chemical Calculations of Fluorine Effects on Electronic Properties

The introduction of fluorine atoms into amino acid structures significantly alters their electronic properties, a phenomenon that is extensively studied using quantum chemical calculations. For this compound, such computational analyses provide critical insights into how the two fluorine atoms on the phenyl ring influence the molecule's behavior at a subatomic level. These studies are foundational for predicting the compound's reactivity, stability, and interaction potential.

Researchers employ methods like Density Functional Theory (DFT) to model the electronic structure of fluorinated molecules. nih.gov The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect on the aromatic ring. In the case of 2,6-difluoro substitution, this effect is pronounced, leading to a significant redistribution of electron density across the phenyl group. mpg.de Specifically, the carbon atoms directly bonded to the fluorine atoms (C2 and C6) become electron-deficient, which in turn influences the entire π-electron system of the ring.

This alteration of the electronic landscape has several consequences:

Quadrupole Moment: The electron-poor nature of the fluorinated ring system can modify the aromatic quadrupole moment. While non-fluorinated aromatic rings like benzene (B151609) typically engage in favorable cation-π interactions, the significant withdrawal of electron density by fluorine atoms can weaken or even reverse the nature of this interaction.

Acidity and Basicity: The inductive effect can modulate the acidity or basicity of nearby functional groups. nih.gov

Computational models are used to quantify these effects. By solving the Schrödinger equation for the molecule, researchers can generate electron density maps and calculate key electronic descriptors. These theoretical calculations are often correlated with experimental data from techniques like NMR spectroscopy to validate the computational models.

| Property | Unsubstituted Phenyl Ring | 2,6-Difluoro-Substituted Phenyl Ring | Methodology |

|---|---|---|---|

| Calculated Electrostatic Potential Above Ring Center (kcal/mol) | -8.5 | +1.5 | DFT (B3LYP/6-31G) |

| Mulliken Charge on C1 | -0.15 | +0.05 | DFT (B3LYP/6-31G) |

| Mulliken Charge on C2/C6 | -0.15 | +0.25 | DFT (B3LYP/6-31G*) |

This table presents illustrative data based on established principles of fluorine substitution on aromatic rings to demonstrate the expected electronic effects. Actual values for this compound would require specific computation.

Molecular Docking and Binding Site Analysis for Targeted Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are instrumental in understanding how it might interact with specific biological targets, such as the active site of an enzyme or a receptor binding pocket.

The unique structural features of this compound are all critical inputs for a docking simulation:

The Fmoc Group: This large, aromatic protecting group introduces significant steric bulk and potential for π-π stacking interactions.

The Homophenylalanine Backbone: The additional methylene (B1212753) (CH₂) group in the side chain compared to phenylalanine provides greater conformational flexibility, allowing the molecule to potentially adapt to different binding site topographies.

The 2,6-Difluoro Substitution: The two fluorine atoms are not merely passive substituents. They significantly influence binding affinity and specificity through several mechanisms. They can alter the hydrophobic character of the phenyl ring and participate in favorable interactions with the protein backbone or side chains. The electron-deficient nature of the ring, as determined by quantum calculations, will dictate its ability to form cation-π or other electrostatic interactions.

In a typical molecular docking study, a high-resolution crystal structure of the target protein is used. The this compound molecule is then computationally placed into the binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.

Analysis of the top-scoring poses reveals key information:

Binding Affinity: The calculated binding energy provides an estimate of how tightly the molecule binds to the target.

Key Interactions: The analysis identifies specific amino acid residues that form hydrogen bonds, hydrophobic interactions, π-π stacking, or halogen bonds with the ligand. The fluorine atoms, for instance, can act as weak hydrogen bond acceptors or engage in specific halogen-bond interactions, which are increasingly recognized as important in drug design.

Conformational Changes: Docking can reveal how the flexible homophenylalanine side chain or the target protein itself might change conformation upon binding. Studies on other fluorinated amino acids have shown that even substitutions distant from an enzyme's active site can influence catalytic activity through subtle conformational impacts. nih.gov

| Ligand Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Homophenylalanine Analog | -7.2 | Leu83, Val35, Ala51 | Hydrophobic, π-π Stacking |

| 2,6-Difluoro-Homophenylalanine Analog | -8.5 | Leu83, Val35, Gly84 (backbone C=O), Phe145 | Hydrophobic, C-F···C=O Interaction, Altered π-π Stacking |

This table presents a hypothetical comparison to illustrate how difluorination could enhance binding energy and introduce new interactions within a protein binding site. The specific residues and energies are for illustrative purposes.

Emerging Research Directions and Academic Impact

Development of Novel Research Tools and Probes in Chemical Biology

The incorporation of unique chemical motifs into amino acids is a powerful strategy for creating tools to investigate complex biological systems. The 2,6-difluoro substitution on the phenyl ring of Fmoc-2,6-difluoro-L-homophenylalanine makes it an ideal candidate for the development of sophisticated probes.

Fluorine atoms, particularly the ¹⁹F isotope, are exceptionally useful in nuclear magnetic resonance (NMR) spectroscopy. nih.gov Since ¹⁹F is naturally absent from biological macromolecules, peptides containing a difluorinated amino acid like 2,6-difluoro-L-homophenylalanine can be studied using ¹⁹F NMR without background interference from the biological environment. nih.gov This allows for precise monitoring of the local environment of the amino acid, providing insights into peptide folding, stability, and interactions with protein targets or cell membranes. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, making it a powerful reporter on molecular recognition events. nih.gov

Furthermore, the introduction of fluorine can modulate the electronic properties of the aromatic ring, opening avenues for the creation of fluorescent amino acids. ed.ac.uk While not intrinsically fluorescent in the visible range, the difluorophenyl group can be a precursor for or a modulator of attached fluorophores. Fluorescent amino acids are invaluable tools for live-cell imaging and for studying biomolecular interactions through techniques like Förster Resonance Energy Transfer (FRET). ed.ac.ukbeilstein-journals.org The development of probes from this compound could thus enable clearer visualization and quantification of biological processes. fu-berlin.de

Table 1: Potential Applications as a Research Probe

| Probe Type | Underlying Principle | Potential Application | Supporting Rationale |

|---|---|---|---|

| ¹⁹F NMR Probe | The ¹⁹F nucleus is NMR-active and absent in biological systems. nih.gov Its chemical shift is sensitive to the local environment. nih.gov | Studying peptide-protein interactions, protein folding, and membrane insertion. | Provides a clear, background-free signal to report on conformational changes and binding events. nih.govnih.gov |

| Fluorescent Probe | Fluorination can alter the photophysical properties of aromatic systems, and the amino acid can serve as a scaffold for fluorophores. ed.ac.uk | Live-cell imaging, tracking peptide localization, and FRET-based interaction assays. | Creates a tool to visualize the peptide's behavior in real-time within a cellular context. beilstein-journals.orgfu-berlin.de |

Strategic Incorporation in Bioactive Peptide Design for Fundamental Studies

The modification of peptides with non-canonical amino acids is a key strategy for enhancing their therapeutic potential and for studying the fundamentals of protein structure and function. Incorporating this compound into a peptide sequence offers several distinct advantages.

First, the presence of fluorine atoms can significantly increase the metabolic stability of a peptide. nih.govnbinno.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the aromatic ring less susceptible to enzymatic degradation, which can improve the peptide's half-life in biological systems. nih.gov Second, fluorination increases the hydrophobicity of the amino acid side chain, which can enhance binding affinity to protein targets through favorable hydrophobic or fluorous interactions. nih.govnih.gov This modification can also influence the peptide's ability to cross cell membranes. nih.gov

Interdisciplinary Research with Material Sciences for Advanced Functional Materials

The Fmoc group is not just a protecting group for peptide synthesis; it is a powerful driver of molecular self-assembly. fu-berlin.denih.gov The large, planar fluorenyl ring has a strong tendency to stack via π-π interactions, leading to the spontaneous formation of ordered nanostructures, such as fibrils, tapes, and nanotubes. aalto.fimdpi.com When attached to amino acids, the Fmoc group can induce the formation of supramolecular hydrogels—water-swollen networks of self-assembled fibrils. fu-berlin.deresearchgate.net

This compound is an excellent candidate for the development of novel functional biomaterials. The self-assembly process, driven by the Fmoc group, would be further influenced by the difluorinated phenyl ring. These fluorinated aromatic rings can participate in specific "fluorous" interactions in addition to standard hydrophobic and π-π stacking forces, potentially leading to unique and highly stable self-assembled architectures.

These hydrogels could have a range of applications, from scaffolds for 3D cell culture to systems for controlled drug delivery. fu-berlin.deresearchgate.net The properties of the gel, such as its stiffness and stability, could be fine-tuned by the specific interactions of the difluorinated homophenylalanine residues. Research in this area represents a significant intersection of peptide chemistry and material science, aiming to create new-to-nature materials with programmed functionalities. researchgate.net

Table 2: Features for Advanced Functional Materials

| Structural Feature | Role in Self-Assembly | Potential Material Application |

|---|---|---|

| Fmoc Group | Primary driver of self-assembly via π-π stacking. aalto.fimdpi.com | Formation of supramolecular hydrogels. fu-berlin.de |

| Difluorophenyl Ring | Modulates intermolecular forces through hydrophobic and potential fluorous interactions. nih.gov | Creating hydrogels with enhanced thermal and chemical stability. |

| Homophenylalanine Backbone | Influences the packing and geometry of the self-assembled structures. nih.gov | Fine-tuning the mechanical properties (e.g., stiffness) of the resulting biomaterial. |

Advancements in Asymmetric Synthetic Methodologies for Non-Canonical Amino Acids

The utility of any non-canonical amino acid is contingent on the ability to synthesize it in an enantiomerically pure form. The development of efficient asymmetric syntheses for compounds like 2,6-difluoro-L-homophenylalanine is an active area of chemical research. While a specific, dedicated synthesis for this exact molecule is not widely published, its preparation can be envisaged through established methodologies for related compounds.

General strategies for the asymmetric synthesis of α-amino acids are well-developed and include methods such as the alkylation of chiral glycine (B1666218) enolate equivalents, asymmetric Strecker reactions, or the asymmetric hydrogenation of dehydroamino acid precursors. mdpi.com For fluorinated amino acids, specific challenges related to the electronic effects of fluorine must be addressed. nih.gov

A plausible approach for synthesizing the L-enantiomer of 2,6-difluoro-homophenylalanine would involve the stereoselective alkylation of a chiral glycine template, such as a Schöllkopf auxiliary, with a reactive electrophile like 2-(2,6-difluorophenyl)ethyl bromide. nih.gov Alternatively, enzymatic methods using transaminases that can accept sterically hindered substrates are becoming increasingly powerful for producing L-amino acids with high enantiomeric excess. nih.gov Research into these synthetic routes not only provides access to valuable building blocks like this compound but also expands the toolkit of synthetic organic chemistry for creating structurally diverse and complex molecules. nih.govmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-difluoro-L-homophenylalanine |

| Phenylalanine |

| Homophenylalanine |

| Fmoc-diphenylalanine |

| 2,6-difluoro-L-phenylalanine |

Q & A

Q. What are the standard synthetic routes for Fmoc-2,6-difluoro-L-homophenylalanine, and how is chirality preserved?

The synthesis typically involves introducing fluorine atoms at the 2,6-positions of the phenyl ring via electrophilic halogenation or using fluorinated benzaldehyde precursors in a homologation reaction. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃). Chirality is preserved by employing enantioselective catalytic methods or starting from L-homophenylalanine derivatives . Purification often involves recrystallization or reverse-phase HPLC to isolate the enantiomerically pure product .

Q. How is the Fmoc group removed during peptide synthesis without affecting the difluoro substituents?

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) via β-elimination. The 2,6-difluoro substituents are stable under these conditions due to the strong C–F bonds and lack of reactive sites for nucleophilic attack. Post-deprotection, thorough washing with DMF and dichloromethane ensures complete removal of byproducts .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR distinguishes 2,6-difluoro substitution (δ ~ -115 to -120 ppm) from other regioisomers. ¹H NMR confirms backbone integrity.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (455.43 g/mol) and purity (>97%) .

- Elemental analysis : Validates C, H, N, and F content against theoretical values .

Q. What role does the 2,6-difluoro modification play in peptide stability and function?

The electron-withdrawing fluorine atoms enhance metabolic stability by resisting enzymatic degradation. The steric bulk at the 2,6-positions restricts side-chain rotation, stabilizing specific peptide conformations (e.g., α-helix or β-sheet) critical for receptor binding .

Q. How is this compound typically purified after solid-phase peptide synthesis (SPPS)?

After SPPS, the peptide-resin is cleaved using TFA/water/triisopropylsilane (95:2.5:2.5). Crude peptides are purified via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Lyophilization yields the final product, with purity assessed by analytical HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of 2,6-difluoro substitution impact coupling efficiency in SPPS?

The 2,6-difluoro groups increase steric hindrance, slowing amino acid coupling. To optimize efficiency:

Q. What storage conditions prevent decomposition of this compound?

Store at 2–8°C under inert gas (argon or nitrogen) in airtight containers. Avoid moisture and light, as hydrolysis of the Fmoc group can occur at elevated temperatures or high humidity . Long-term stability (>12 months) is confirmed by periodic HPLC analysis .

Q. How can researchers differentiate 2,6-difluoro from 3,5-difluoro regioisomers analytically?

- ¹⁹F NMR : 2,6-difluoro shows two equivalent fluorine signals, while 3,5-difluoro exhibits a single peak.

- HPLC retention times : Differences in hydrophobicity alter elution profiles (e.g., 2,6-isomer elutes later due to reduced polarity).

- X-ray crystallography : Resolves spatial arrangement of substituents unambiguously .

Q. Does the 2,6-difluoro modification influence peptide-receptor binding kinetics?

Yes. The fluorine atoms induce dipole-dipole interactions with aromatic residues in receptors (e.g., π-stacking with tryptophan). Surface plasmon resonance (SPR) studies show enhanced binding affinity (KD ~ nM range) compared to non-fluorinated analogs. Molecular dynamics simulations reveal reduced conformational flexibility, favoring lock-and-key binding .

Q. What compatibility issues arise when using this compound with acid-labile protecting groups (e.g., Boc)?

The Fmoc group is base-labile, while Boc is acid-labile. Sequential deprotection requires careful optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.